molecular formula C15H18N6O3 B6759855 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B6759855
M. Wt: 330.34 g/mol
InChI Key: FXELKVLEFVATSF-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a triazolopyridine core with an oxadiazole moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-8(12-17-13(20-24-12)15(2,3)4)16-11(22)9-5-6-10-18-19-14(23)21(10)7-9/h5-8H,1-4H3,(H,16,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXELKVLEFVATSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=CN3C(=NNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the Oxadiazole Moiety: The oxadiazole moiety is then attached to an ethyl group through an alkylation reaction.

    Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized via a cyclization reaction involving a suitable precursor, such as a pyridine derivative, with a hydrazine derivative.

    Coupling of the Two Fragments: The final step involves coupling the oxadiazole-ethyl fragment with the triazolopyridine core through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: shares structural similarities with other compounds containing oxadiazole and triazolopyridine moieties.

    This compound: is unique due to the specific arrangement of its functional groups and the presence of the tert-butyl group, which may influence its reactivity and interactions.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific properties such as increased stability, selectivity, or potency in its applications.

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